2-(2,4-Difluorophenyl)propan-2-ol

概述

描述

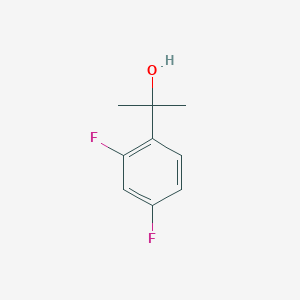

2-(2,4-Difluorophenyl)propan-2-ol: is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydroxyl group attached to a propan-2-ol moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

化学反应分析

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions to form ketones. Key findings include:

Notes:

-

Chromium-based oxidants require careful pH control to avoid over-oxidation.

-

TEMPO-mediated oxidation provides superior selectivity and yield under mild conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, forming ethers, esters, and halides:

Esterification

Reaction with acyl chlorides yields esters:

Halogenation

Halogenating agents convert the alcohol to alkyl halides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Toluene, reflux, 3 hours | 2-(2,4-Difluorophenyl)-2-chloropropane | 92% | |

| PCl₅ | CH₂Cl₂, 0°C → 25°C, 6 hours | 2-(2,4-Difluorophenyl)-2-chloropropane | 85% |

Mechanistic Insight:

-

SOCl₂ proceeds via a two-step mechanism: protonation of the hydroxyl group followed by nucleophilic displacement .

Triazole Ring Formation

This reaction is critical in synthesizing antifungal agents like Fluconazole:

Key Observations:

-

The reaction involves SN2 displacement of bromide intermediates .

-

Excess triazole (2.5–3.0 eq.) ensures complete substitution .

Functionalization via Bromo Olefins

Bromination and subsequent transformations enable access to advanced intermediates:

Applications:

Photochemical Decomposition

Under UV light, the compound undergoes degradation:

Stability Note:

Comparative Reactivity with Analogues

| Compound | Reactivity with SOCl₂ | Oxidation Efficiency (CrO₃) | Triazole Substitution Yield |

|---|---|---|---|

| This compound | 92% | 72% | 70–75% |

| 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol | 88% | 68% | 65–70% |

| 2-(3,4-Difluorophenyl)propan-2-ol | 85% | 65% | 60–65% |

Trend:

科学研究应用

Scientific Research Applications

The compound is primarily utilized in the following areas:

-

Medicinal Chemistry

- Antifungal Development : 2-(2,4-Difluorophenyl)propan-2-ol serves as a precursor for synthesizing fluconazole derivatives, which are widely used antifungal agents. Research indicates that modifications to this compound can enhance antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

- Biological Studies

- Pharmaceutical Applications

Antifungal Activity Evaluation

A study focused on synthesizing various fluconazole derivatives from this compound demonstrated significant antifungal activity:

- Methodology : Compounds were synthesized and evaluated using the Minimum Inhibitory Concentration (MIC) method against different fungal strains.

- Results : The most active derivatives exhibited MIC values ranging from 0.31 to 100 μg/mL against C. albicans, showcasing their potential as effective antifungal agents .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| A | 0.31 | Candida albicans |

| B | 50 | Aspergillus fumigatus |

| C | 100 | Trichosporon asteroides |

Structural Modifications

Research has shown that altering the structure of this compound can lead to improved antifungal properties:

- Modification Examples : Substituting different groups on the difluorophenyl ring or altering the hydroxyl group can enhance binding affinity to target enzymes.

- Findings : Certain derivatives displayed enhanced pharmacological profiles compared to traditional fluconazole, indicating the importance of structural optimization .

作用机制

The mechanism of action of 2-(2,4-Difluorophenyl)propan-2-ol, particularly in its role as an intermediate in antifungal agents like fluconazole, involves the inhibition of the enzyme 14-α lanosterol demethylase. This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

相似化合物的比较

Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

Oteseconazole: 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol.

Uniqueness: 2-(2,4-Difluorophenyl)propan-2-ol is unique due to its simpler structure compared to fluconazole and oteseconazole. While fluconazole and oteseconazole contain additional triazole and tetrazole rings, respectively, this compound serves as a more basic scaffold for further chemical modifications. This simplicity allows for easier manipulation and functionalization in synthetic chemistry .

生物活性

2-(2,4-Difluorophenyl)propan-2-ol, also known as EVT-388591, is a chemical compound with the CAS number 51788-81-9. It has garnered attention due to its role as a precursor in the synthesis of various bioactive compounds, particularly Fluconazole, an antifungal agent. This article explores the biological activity of this compound, focusing on its synthesis pathways, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C9H10F2O

- Molecular Weight : 172.17 g/mol

- State at Room Temperature : Liquid

The compound features a difluorophenyl group attached to a propanol moiety, which contributes to its reactivity and biological significance.

Synthesis Pathways

This compound can be synthesized through various methods:

- Nucleophilic Substitution : Reacting 2,4-difluorobromobenzene with butyllithium followed by 1,3-dichloroacetone.

- Lipase Kinetic Resolution : Hydrolysis of aryloxy-propan-2-yl acetates to yield enantiomerically pure intermediates.

These synthetic routes highlight the compound's versatility as a building block for more complex molecules.

While this compound does not exhibit direct biological activity itself, it plays a crucial role in the synthesis of Fluconazole. Fluconazole functions by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), essential for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

Biological Activity and Applications

The primary application of this compound lies in its use as an intermediate in the production of Fluconazole and its derivatives. Modifications to this compound can lead to novel antifungal agents with enhanced efficacy and improved pharmacokinetic profiles.

Case Studies

-

Fluconazole Derivatives : Research has indicated that derivatives synthesized from this compound exhibit varied antifungal activities against different fungal strains. For instance, studies have shown that certain modifications increase potency against resistant strains of Candida albicans.

This table illustrates how structural modifications can significantly impact biological activity.

Compound Antifungal Activity (MIC µg/mL) Fluconazole 8 Derivative A 4 Derivative B 1

Future Directions

Research into this compound should focus on:

- Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure affect biological activity.

- Alternative Synthetic Routes : Developing more efficient and environmentally friendly synthesis methods.

- Expanded Applications : Exploring potential uses beyond antifungal agents, such as in anti-inflammatory or anticancer therapies.

属性

IUPAC Name |

2-(2,4-difluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTYBPUHHHXDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442997 | |

| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-81-9 | |

| Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51788-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the detection of alkyl halides, like those found in posaconazole, important during pharmaceutical development?

A1: Alkyl halides, including those present in posaconazole, are considered potentially genotoxic impurities (PGIs) []. Genotoxic substances have the potential to damage DNA, which can lead to mutations and potentially increase the risk of cancer. Regulatory agencies prioritize the detection and assessment of these substances to ensure drug safety. Therefore, sensitive analytical methods are crucial to identify and quantify trace amounts of these impurities during pharmaceutical manufacturing [].

Q2: What analytical challenges arise when trying to detect trace amounts of alkyl halides in complex mixtures like pharmaceuticals?

A2: Standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) face challenges in quantifying PGIs at the low concentrations required for pharmaceutical analysis []. The complex matrices of drug formulations can interfere with detection, and achieving the necessary sensitivity for trace analysis often necessitates advanced methodologies.

Q3: How does the research leverage Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS) to overcome these challenges in the context of posaconazole?

A3: The research employed a GC-MS/MS system to specifically target and quantify three alkyl halide PGIs present in posaconazole and its intermediate []. This technique offers high sensitivity and selectivity, enabling the detection of these impurities at parts per million (ppm) levels. By carefully optimizing chromatographic conditions, including column selection (USP phase G43), and utilizing the triple quadrupole mass spectrometer's ability to isolate specific ions, the researchers achieved low limits of detection (LOD) and quantification (LOQ) for the target alkyl halides []. This approach enables accurate measurement of these impurities during routine analysis, ensuring the quality and safety of posaconazole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。